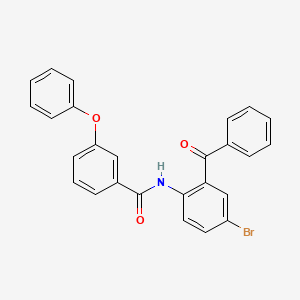
3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione” is a compound with the molecular weight of 154.17 . It is a powder with a melting point of 278-280 degrees . The IUPAC name for this compound is 3-(dimethylamino)-4-(methylamino)-3-cyclobutene-1,2-dione .
Molecular Structure Analysis
The InChI code for “3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione” is 1S/C7H10N2O2/c1-8-4-5(9(2)3)7(11)6(4)10/h8H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
As mentioned earlier, “3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione” is a powder with a melting point of 278-280 degrees . It has a molecular weight of 154.17 .Scientific Research Applications
Metabolic Studies and Disease Association
The compound has been associated with studies on metabolic processes and disease mechanisms. For instance, research on heterocyclic amines, structurally similar to 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione, highlights their formation during the cooking of meat and their potential carcinogenicity. The study indicates human exposure to these compounds through diet and emphasizes the significance of understanding their metabolism and health impacts (Nagao et al., 1996). Additionally, the role of specific enzymes, such as CYP1A2, in the metabolism of dietary heterocyclic amines, further underlines the compound's relevance in studies related to cancer risk and dietary habits (Butler et al., 1992).
Diagnostic and Therapeutic Research
The compound's involvement in diagnostic and therapeutic research is evident. High field 1H NMR spectroscopy, used for analyzing low molecular weight compounds in urine, showed patterns of metabolic changes associated with renal allograft dysfunction. This suggests the potential of 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione and similar compounds in monitoring and diagnosing medical conditions (Foxall et al., 1993). Additionally, the examination of urinary metabolites for biological monitoring of exposure to specific compounds underscores the relevance of 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione in occupational and environmental health (Hardt et al., 1999).
Mechanism of Action
Target of Action
It’s known that this compound is a secondary amine , which suggests it may interact with various biological targets that have affinity for amines.
Mode of Action
As a secondary amine, it could potentially act as a Bronsted base, capable of accepting a hydron from a donor . This property might influence its interaction with its targets.
Result of Action
One study has shown that diamino substituted cyclobut-3-ene-1,2-dione compounds displayed good to excellent in vitro anti-tb activities .
properties
IUPAC Name |
3-amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8(2)4-3(7)5(9)6(4)10/h7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEUDNVBUBDBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)C1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione | |
CAS RN |
162362-86-9 |
Source


|
| Record name | 3-amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

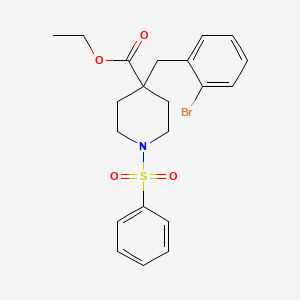
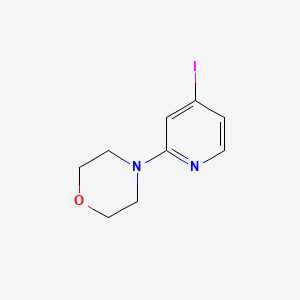
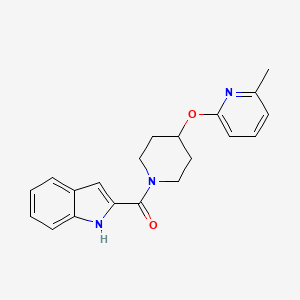
![1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2832513.png)
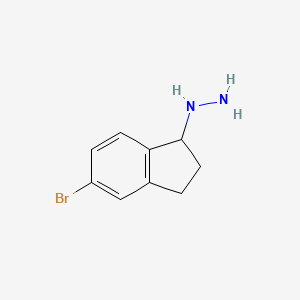
![5-bromo-2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2832518.png)
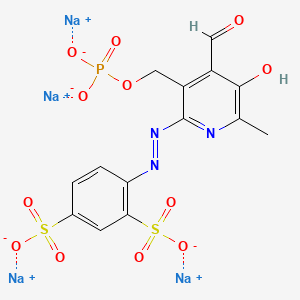
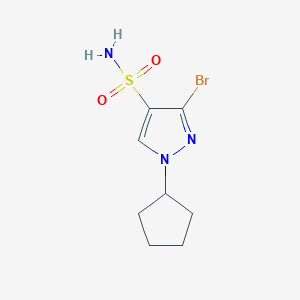

![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2832526.png)
![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide](/img/structure/B2832528.png)
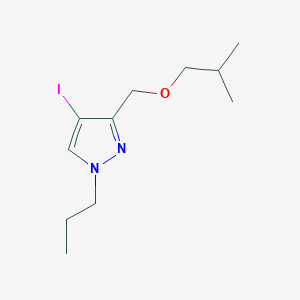
![N-(3,5-dimethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2832530.png)
